GSK699

Description

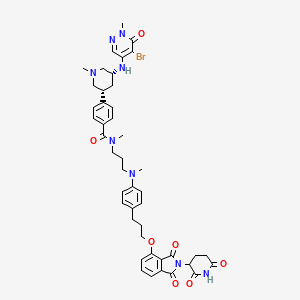

GSK699 (CAS No. 2260944-68-9) is a cis-(R,R)-enantiomer of the PROTAC (PROteolysis TArgeting Chimera) compound GSK983, designed to induce targeted degradation of PCAF (p300/CBP-associated factor) and GCN5 (general control nonderepressible 5), two histone acetyltransferases implicated in inflammatory responses . Structurally, this compound is a bifunctional molecule with a molecular formula of C₄₅H₅₁BrN₈O₇ (molecular weight: 895.84 g/mol), comprising a PCAF/GCN5-binding ligand linked to a cereblon (CRBN) E3 ubiquitin ligase-recruiting moiety .

In THP1 cells, this compound achieves 50% degradation efficiency (DC₅₀) at 1.5–3 nM, significantly reducing PCAF/GCN5 protein levels . This degradation impairs the ability of dendritic cells (DCs) and macrophages to respond to lipopolysaccharide (LPS), leading to reduced production of pro-inflammatory cytokines such as IL-6, IL-12p70, and IFN-γ . Unlike traditional inhibitors, this compound eliminates both enzymatic and non-enzymatic functions of PCAF/GCN5, making it a promising candidate for anti-inflammatory therapies .

Properties

CAS No. |

2260944-68-9 |

|---|---|

Molecular Formula |

C45H51BrN8O7 |

Molecular Weight |

895.856 |

IUPAC Name |

4-[(3R,5R)-5-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-1-methylpiperidin-3-yl]-N-[3-[4-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropyl]-N-methylanilino]propyl]-N-methylbenzamide |

InChI |

InChI=1S/C45H51BrN8O7/c1-50-26-31(24-32(27-50)48-35-25-47-53(4)45(60)40(35)46)29-13-15-30(16-14-29)42(57)52(3)22-7-21-51(2)33-17-11-28(12-18-33)8-6-23-61-37-10-5-9-34-39(37)44(59)54(43(34)58)36-19-20-38(55)49-41(36)56/h5,9-18,25,31-32,36,48H,6-8,19-24,26-27H2,1-4H3,(H,49,55,56)/t31-,32+,36?/m0/s1 |

InChI Key |

SARLMRHJAJBYBI-CIDUPMPKSA-N |

SMILES |

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=C(C=C3)C(=O)N(C)CCCN(C)C4=CC=C(C=C4)CCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK699; GSK-699; GSK 699; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK699 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary and not fully disclosed in public literature. it generally involves:

Formation of the core structure: This step includes the synthesis of the piperidine and pyridazinone moieties.

Coupling reactions: The core structure is then coupled with various functional groups to form the final compound.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98%

Industrial Production Methods

Industrial production methods for this compound are not publicly disclosed, but they likely involve large-scale synthesis using similar synthetic routes as described above, followed by rigorous purification and quality control processes to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

GSK699 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

Reduction: Reduction reactions can occur at the pyridazinone ring.

Substitution: Substitution reactions are possible at various positions on the aromatic rings

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions typically involve nucleophilic or electrophilic reagents under controlled temperatures

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the pyridazinone ring .

Scientific Research Applications

GSK699 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the degradation of PCAF and GCN5 proteins.

Biology: Helps in understanding the role of PCAF and GCN5 in gene expression and inflammation.

Medicine: Potential therapeutic applications in diseases where PCAF and GCN5 are implicated, such as cancer and inflammatory disorders.

Industry: Utilized in the development of new PROTAC-based therapies and research tools

Mechanism of Action

GSK699 functions by inducing the degradation of PCAF and GCN5 proteins through the PROTAC mechanism. It binds to the target proteins and recruits the ubiquitin-proteasome system, leading to their ubiquitination and subsequent degradation. This process effectively reduces the levels of PCAF and GCN5, thereby modulating gene expression and inflammatory responses .

Comparison with Similar Compounds

BETd-246

A second-generation BET protein degrader with superior selectivity for BRD2/3/3.

HDAC6 Degrader 9c

This PROTAC selectively degrades HDAC6, a histone deacetylase involved in cellular metabolism. While HDAC6 degraders share this compound’s mechanism (E3 ligase recruitment), their therapeutic focus diverges (e.g., cancer vs. inflammation) .

| PROTAC | Target | Therapeutic Application | Key Advantage |

|---|---|---|---|

| This compound | PCAF/GCN5 | Anti-inflammatory | Dual degradation of PCAF/GCN5 |

| BETd-246 | BRD2/3/4 | Oncology | Broader BET family selectivity |

| HDAC6 Degrader 9c | HDAC6 | Metabolic disorders | High specificity for HDAC6 isoforms |

Research Implications and Limitations

- Advantages of this compound: Eliminates non-enzymatic protein functions inaccessible to inhibitors. Low nanomolar potency with broad cytokine suppression.

- Limitations: Limited in vivo data on pharmacokinetics and toxicity. Potential off-target effects due to cereblon ligase recruitment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.